![molecular formula C14H20O4 B14195887 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene CAS No. 831171-19-8](/img/structure/B14195887.png)
1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene: is an organic compound with the molecular formula C14H20O4 It is a derivative of benzene, characterized by the presence of three methoxy groups and a 2-methylbut-2-en-1-yloxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene can be synthesized through a multi-step process involving the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the methoxy and 2-methylbut-2-en-1-yloxy groups. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using a suitable protecting group, such as a silyl ether.
Methoxylation: The protected benzene derivative is then subjected to methoxylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Deprotection: The protecting groups are removed to yield the intermediate compound with methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy and 2-methylbut-2-en-1-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups replacing the methoxy or 2-methylbut-2-en-1-yloxy groups.
Aplicaciones Científicas De Investigación
Chemistry: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The methoxy and 2-methylbut-2-en-1-yloxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
1,2,3-Trimethoxybenzene: Lacks the 2-methylbut-2-en-1-yloxy group, making it less complex and potentially less versatile in applications.
1,2,4-Trimethoxybenzene: Has a different arrangement of methoxy groups, leading to different chemical and biological properties.
1,2,3-Trimethoxy-5-methylbenzene: Contains a methyl group instead of the 2-methylbut-2-en-1-yloxy group, resulting in different reactivity and applications.
Uniqueness: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene stands out due to the presence of the 2-methylbut-2-en-1-yloxy group, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
831171-19-8 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-5-(2-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C14H20O4/c1-6-10(2)9-18-11-7-12(15-3)14(17-5)13(8-11)16-4/h6-8H,9H2,1-5H3 |
Clave InChI |
JYAYQWNXMXKOJO-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)COC1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
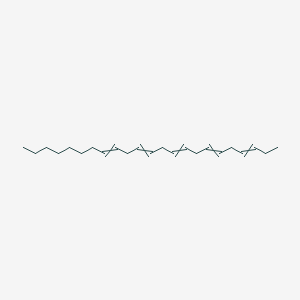
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)
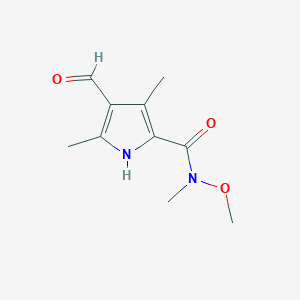
![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
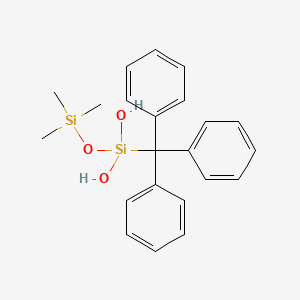
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
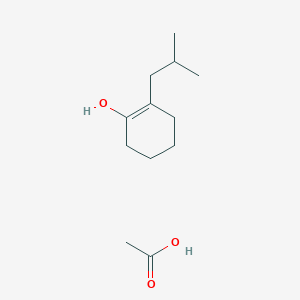
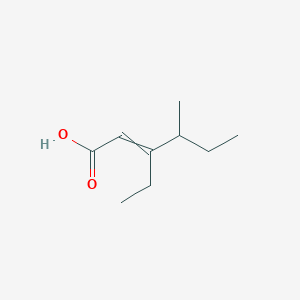

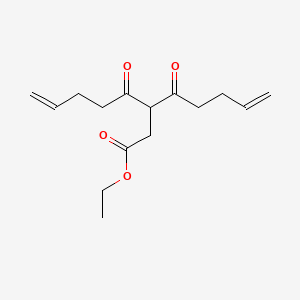
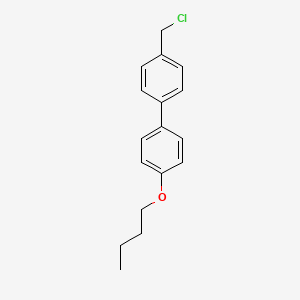
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
